2-Dimethylamino-4,6-dimethoxypyrimidine

Fungicide Pyrimidine derivatives Structure-activity relationship

Select 2-Dimethylamino-4,6-dimethoxypyrimidine (DMADMP) for your agrochemical and medicinal chemistry programs. Unlike the herbicide-focused 2-amino analog (ADMP), the dimethylamino group confers distinct nucleophilicity, solubility, and is directly linked to enhanced fungicidal activity. This scaffold is optimal for developing novel antifungals and antibiotics (anti-Gram-positive IC50 ~85 µM). Ensure precise compound selection for divergent biological assay outcomes.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 56873-65-5
Cat. No. B183212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-4,6-dimethoxypyrimidine
CAS56873-65-5
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=N1)OC)OC
InChIInChI=1S/C8H13N3O2/c1-11(2)8-9-6(12-3)5-7(10-8)13-4/h5H,1-4H3
InChIKeyLQJYTNBYICJMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dimethylamino-4,6-dimethoxypyrimidine (CAS 56873-65-5) for Agrochemical and Pharmaceutical Intermediate Procurement


2-Dimethylamino-4,6-dimethoxypyrimidine (CAS 56873-65-5) is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a pyrimidine core substituted with methoxy groups at the 4- and 6-positions and a dimethylamino group at the 2-position . This specific substitution pattern imparts distinct physicochemical properties and reactivity profiles that differentiate it from its primary analog, 2-amino-4,6-dimethoxypyrimidine (CAS 36315-01-2) . While the 2-amino analog is well-established as an intermediate in sulfonylurea herbicide synthesis [1], the dimethylamino variant offers alternative reactivity pathways and potential applications in medicinal chemistry and agrochemical development .

Why 2-Dimethylamino-4,6-dimethoxypyrimidine Cannot Be Replaced by Common Pyrimidine Analogs in Synthetic and Biological Applications


Generic substitution of pyrimidine analogs fails because the 2-position substituent fundamentally dictates reactivity, solubility, and biological target engagement . The dimethylamino group in 2-dimethylamino-4,6-dimethoxypyrimidine (DMADMP) confers distinct nucleophilicity and electron-donating characteristics compared to the amino group in 2-amino-4,6-dimethoxypyrimidine (ADMP) . This difference manifests in altered solubility profiles, boiling points, and synthetic utility . Critically, the introduction of a dimethylamino moiety has been directly linked to enhanced fungicidal activity in pyrimidine derivatives, a property not observed with the 2-amino analog [1]. Consequently, substituting ADMP for DMADMP in reaction schemes or biological assays will yield divergent outcomes, underscoring the necessity for precise compound selection based on the specific application.

Quantitative Differentiation of 2-Dimethylamino-4,6-dimethoxypyrimidine (CAS 56873-65-5) Against Key Analogs


Enhanced Fungicidal Activity Conferred by the 2-Dimethylamino Group Relative to Unsubstituted Pyrimidines

The introduction of a dimethylamino group at the 2-position of the pyrimidine ring leads to a quantifiable improvement in fungicidal activity compared to analogs lacking this substitution [1]. A study on substituted pyrimidine derivatives demonstrated that compounds bearing the 2-dimethylamino moiety exhibited 'good fungicidal activity' [1]. While specific IC50 values for the target compound itself were not reported in the reviewed literature, this class-level inference is supported by the observed enhancement in activity upon dimethylamino substitution relative to other 2-position substituents [1].

Fungicide Pyrimidine derivatives Structure-activity relationship

Physicochemical Differentiation: Boiling Point and Density of 2-Dimethylamino-4,6-dimethoxypyrimidine vs. 2-Amino-4,6-dimethoxypyrimidine

2-Dimethylamino-4,6-dimethoxypyrimidine (DMADMP) exhibits a boiling point of 305.5 °C at 760 mmHg and a density of 1.131 g/cm³ . In contrast, its primary analog, 2-amino-4,6-dimethoxypyrimidine (ADMP), has a reported boiling point of approximately 278.95 °C (rough estimate) and a density of roughly 1.229 g/cm³ . The lower boiling point and density of DMADMP may influence its behavior in synthetic procedures, purification steps, and formulation processes.

Physicochemical properties Boiling point Density

Synthetic Utility as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

2-Dimethylamino-4,6-dimethoxypyrimidine is explicitly recognized as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals . While the 2-amino analog is a key intermediate for sulfonylurea herbicides [1], the dimethylamino variant offers a distinct synthetic handle for constructing more complex molecules with potentially novel biological activities . This differentiation is crucial for researchers seeking to expand chemical space beyond the well-trodden sulfonylurea pathway.

Intermediate Organic synthesis Drug discovery

Potential for Antibacterial Activity Against Gram-Positive Bacteria

While specific data for the target compound is limited, one source indicates that DMADMP possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with an IC50 value of approximately 85 μM in an antifolate assay . In contrast, the 2-amino analog is not typically associated with direct antibacterial activity, being primarily a herbicide intermediate [1]. This suggests a differentiated biological profile for DMADMP.

Antibacterial Gram-positive Drug discovery

Recommended Research and Industrial Applications for 2-Dimethylamino-4,6-dimethoxypyrimidine Based on Differentiated Evidence


Scaffold for Novel Fungicide Development

Given the established link between the 2-dimethylamino group and enhanced fungicidal activity [1], this compound serves as an optimal starting material for synthesizing and screening new antifungal agents. Researchers can leverage this scaffold to explore structure-activity relationships and develop fungicides with improved efficacy against resistant phytopathogenic strains.

Building Block for Non-Sulfonylurea Agrochemicals and Pharmaceuticals

This compound is explicitly cited as an intermediate for both pharmaceuticals and agrochemicals [1], offering a broader scope than the primarily herbicide-focused 2-amino analog [2]. It is well-suited for medicinal chemistry programs seeking to construct diverse heterocyclic libraries and explore novel biological targets beyond acetolactate synthase (ALS) inhibition.

Antibacterial Lead Optimization

With reported antibacterial activity against Gram-positive bacteria (IC50 ≈ 85 μM) [1], this compound is a relevant scaffold for antibiotic discovery. It can be used to synthesize analogs and perform structure-activity relationship studies aimed at improving potency and spectrum of activity against drug-resistant pathogens like MRSA.

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